molecular formula C20H15F3N2O3 B2916925 1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide CAS No. 339008-78-5

1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2916925
CAS RN: 339008-78-5
M. Wt: 388.346
InChI Key: IVZFNZNHSNKXMQ-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]-1,6-dihydro-3-pyridinecarboxamide (1-BOTPC) is a novel compound that has been studied for its potential applications in scientific research. 1-BOTPC is a bioactive small molecule that has the potential to be used in a variety of research experiments and studies. Its structure is composed of a benzyl group, an oxo group, a trifluoromethoxy group, a phenyl group, a dihydro group, and a pyridinecarboxamide group. 1-BOTPC has a variety of biochemical and physiological effects that make it an attractive molecule for research and experimentation.

Scientific Research Applications

Metal-Assisted Electrocyclic Reactions

A study conducted by Pal, Chowdhury, Drew, and Datta (2000) explored metal-assisted electrocyclic reactions in CN–NC–CN systems, revealing the potential of certain pyridine derivatives in facilitating complex chemical transformations. This insight suggests possible applications of similar compounds in synthetic chemistry and catalysis processes (Pal et al., 2000).

Chain-Growth Polycondensation

Research by Yokozawa et al. (2002) highlighted the synthesis of well-defined aramides, including a block copolymer containing a specific aramide, demonstrating the relevance of pyridine derivatives in polymer chemistry. These findings could inform the development of new materials with unique properties (Yokozawa et al., 2002).

Functionalization Reactions

Yıldırım, Kandemirli, and Demir (2005) investigated the functionalization reactions of certain pyridine derivatives, providing insights into the versatility of these compounds in organic synthesis and the development of new chemical entities (Yıldırım et al., 2005).

Aggregation Enhanced Emission Properties

A study by Srivastava et al. (2017) revealed that certain pyridyl substituted benzamides exhibit unique luminescent properties, which could be harnessed in the development of advanced optical materials and sensors (Srivastava et al., 2017).

Synthesis of Bioactive Compounds

Desai et al. (2017) synthesized novel pyridine derivatives with potential antimicrobial properties, indicating the application of such compounds in pharmaceutical research and drug development (Desai et al., 2017).

Catalysis and Chemical Synthesis

Yang, Uemura, and Nakao (2019) reported the meta-selective C-H borylation of benzamides and pyridines, showcasing the role of pyridine derivatives in catalytic processes and the synthesis of complex molecules (Yang et al., 2019).

Material Science and Polymer Chemistry

Research by Liu et al. (2002) on the synthesis and characterization of organosoluble polyimides with trifluoromethyl-substituted benzene in the side chain highlights the application of pyridine derivatives in creating new polymers with unique solubility and thermal properties (Liu et al., 2002).

properties

IUPAC Name

1-benzyl-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3/c21-20(22,23)28-17-9-7-16(8-10-17)24-19(27)15-6-11-18(26)25(13-15)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZFNZNHSNKXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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